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Compound of Interest

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism,
experimental protocols, and quantitative data associated with DM-Nitrophen, a cornerstone tool
for the precise spatiotemporal control of intracellular calcium concentrations. This document is
intended to serve as a practical resource for researchers designing and executing experiments
involving the photolytic release of calcium to investigate a myriad of cellular processes.

The Core Mechanism: Light-Induced Liberation of
Calcium

DM-Nitrophen is a photolabile chelator, or "caged” compound, that exhibits a high affinity for
calcium ions in its native state. Upon absorption of ultraviolet (UV) light, typically in the 350 nm
range, the molecule undergoes an irreversible photochemical reaction. This process cleaves
the DM-Nitrophen molecule, leading to the formation of two iminodiacetic acid photoproducts.
[1][2] The critical outcome of this photolysis is a dramatic and rapid reduction in the molecule's
affinity for calcium, effectively "uncaging" or releasing the bound calcium ions into the
surrounding environment.[1][2][3] This rapid increase in local calcium concentration can be
used to trigger a wide array of calcium-dependent cellular events, from neurotransmitter
release to muscle contraction.[4][5][6][7]

The photolysis of DM-Nitrophen is a highly efficient process, characterized by a significant
quantum yield, which is a measure of the number of molecules that react for each photon
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absorbed.[3][8] The speed of calcium release is also a key advantage, with studies indicating
that the process occurs on a sub-millisecond timescale, enabling the investigation of very fast
biological phenomena.[1][9][10]

Below is a diagram illustrating the fundamental uncaging mechanism of DM-Nitrophen.
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Core uncaging mechanism of DM-Nitrophen.

Quantitative Data for Experimental Design

Precise experimental design requires a thorough understanding of the key quantitative
parameters of DM-Nitrophen. The following tables summarize the critical data for this
compound.
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Parameter

Value

Conditions Reference

Dissociation Constant
(Kd) for Caz* (pre-
photolysis)

5nM

pH 7.1 (11218l

Dissociation Constant
(Kd) for Ca2* (post-
photolysis)

3mM

pH 7.1 [1][2]

Dissociation Constant
(Kd) for Mg2* (pre-
photolysis)

2.5 uMm

pH 7.1 [2]

Dissociation Constant
(Kd) for Mg?* (post-
photolysis)

~3 mM

[2]

Quantum Yield for

Ca2* Release

0.18

[3](8]

Extinction Coefficient

()

4.33 x 103 M~icm~

at 350 nm, pH 7.1 [8][11]

Rate of Ca2* Release

38,000 st

pH 7.2, 25°C [9]

Table 1: Key Physicochemical Properties of DM-Nitrophen.

Wavelength Method Efficacy Reference
~350 nm One-Photon Excitation  Standard [8][11]
o 7.4-fold more effective
720 nm Two-Photon Excitation [12]
than 810 nm
o Less effective than
810 nm Two-Photon Excitation [12]

720 nm

Table 2: Excitation Wavelengths and Efficacy for DM-Nitrophen Photolysis.
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Experimental Protocols

The successful application of DM-Nitrophen for calcium uncaging relies on meticulous
experimental protocols. The following provides a generalized methodology that can be adapted
for specific experimental needs.

Preparation of DM-Nitrophen Stock Solution

o Reconstitution: DM-Nitrophen is typically supplied as a salt. Reconstitute it in a calcium-free
buffer (e.g., 10 mM HEPES, 100 mM KCI, pH 7.2) to create a stock solution of 10-20 mM.

o Concentration Verification: The concentration of the stock solution can be verified
spectrophotometrically by measuring its absorbance at 350 nm and using the extinction
coefficient of 4.33 x 103 M~1cm~1,[11]

Loading Cells with DM-Nitrophen

The method of loading will depend on the cell type and experimental setup.

e Microinjection: This is a common method for larger cells, such as neurons or oocytes. A
solution containing DM-Nitrophen, a calcium indicator dye (e.g., Fura-2 or Fluo-4), and
potentially a known concentration of CaCl: is loaded into a micropipette and injected into the
cell.[4][13]

» Patch Pipette: For whole-cell patch-clamp experiments, DM-Nitrophen can be included in the
intracellular pipette solution and allowed to diffuse into the cell.[14]

o AM Ester Form: While less common for DM-Nitrophen itself, some caged calcium
compounds are available in a cell-permeant acetoxymethyl (AM) ester form, which can be
loaded by simple incubation.

Intracellular Solution Composition

The intracellular solution should be carefully formulated to mimic the cellular environment and
to control the amount of calcium that is "caged." A typical solution might contain:

o DM-Nitrophen: 1-5 mM
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CaClz: A specific concentration to achieve the desired level of calcium saturation of the DM-
Nitrophen. The amount of free calcium can be calculated using commercially available
software that takes into account the binding affinities of all components in the solution.

Calcium Indicator Dye: e.g., 100-200 uM Fura-2 or Fluo-4, to monitor the changes in
intracellular calcium concentration.

Buffer: e.g., 10 mM HEPES, pH 7.2.
Salts: To maintain appropriate osmolarity and ionic strength (e.g., KCI).

ATP and Mg?*: It is crucial to consider the presence of endogenous ATP and Mg?*, as DM-
Nitrophen has a significant affinity for Mg2*.[14][15] The presence of Mg?* can affect the
kinetics of calcium release.[15]

Photolysis and Calcium Imaging

Light Source: A flash lamp or a laser capable of delivering light in the UV range (for one-
photon excitation) or near-infrared range (for two-photon excitation) is required.[10][12][16]

Delivery: The light is focused onto the region of interest within the cell using a microscope.

Imaging: The fluorescent calcium indicator is excited at its appropriate wavelength, and the
emission is captured using a sensitive camera (e.g., a CCD or sCMOS camera) or a
photomultiplier tube. The change in fluorescence intensity is then used to calculate the
change in intracellular calcium concentration.

The following diagram outlines a typical experimental workflow for a DM-Nitrophen uncaging

experiment.
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Generalized workflow for a calcium uncaging experiment.
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Two-Photon Uncaging of DM-Nitrophen

For experiments requiring higher spatial resolution and reduced photodamage to surrounding
tissue, two-photon (2P) uncaging is the method of choice.[14][16][17] In 2P excitation, two
near-infrared photons are simultaneously absorbed by the DM-Nitrophen molecule, providing
the energy equivalent of a single UV photon. This process is inherently confined to the focal
volume of the laser, allowing for highly localized calcium release.[14][18]

The following diagram illustrates the principle of two-photon excitation for DM-Nitrophen
uncaging.
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Principle of two-photon uncaging of DM-Nitrophen.

Considerations and Limitations

While DM-Nitrophen is a powerful tool, researchers should be aware of several important
considerations:

Magnesium Affinity: DM-Nitrophen's significant affinity for Mg2* means that in a typical
intracellular environment, a portion of the chelator will be bound to Mg2+.[14][15][19]
Photolysis will therefore release a mixture of Ca2* and Mg?*.

e Photoproducts: The photolysis of DM-Nitrophen generates byproducts that could potentially
have biological effects.[19] Appropriate controls are necessary to rule out such effects.

» Buffering Effects: The presence of unphotolyzed DM-Nitrophen can act as a calcium buffer,
affecting the decay kinetics of the calcium transient.[6][18]

e pH Sensitivity: The affinity of DM-Nitrophen for calcium is pH-dependent.[10]

By carefully considering these factors and employing rigorous experimental design,
researchers can effectively utilize DM-Nitrophen to dissect the intricate roles of calcium in a
vast range of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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